molecular formula C9H10ClNO2 B12942324 Methyl 4-chloro-2-(methylamino)benzoate

Methyl 4-chloro-2-(methylamino)benzoate

Cat. No.: B12942324
M. Wt: 199.63 g/mol
InChI Key: VHOXAFREOAWEBG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(methylamino)benzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-(methylamino)benzoate can be synthesized through several methods. One common route involves the methylation of 4-chloro-2-aminobenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

Methyl 4-chloro-2-(methylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(methylamino)benzoate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, where the compound reacts with other molecules to form new products .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylamino)benzoate: Similar structure but lacks the chloro group.

    Methyl 2-(methylamino)benzoate: Differently substituted benzoate ester.

    Methyl 4-aminobenzoate: Lacks the methylamino group.

Uniqueness

Methyl 4-chloro-2-(methylamino)benzoate is unique due to the presence of both chloro and methylamino groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-chloro-2-(methylamino)benzoate

InChI

InChI=1S/C9H10ClNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3

InChI Key

VHOXAFREOAWEBG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

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